

# Fundamental Forms and Pharmaceutical Presentation

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## Compound Focus: Nelfinavir Mesylate

CAS No.: 159989-65-8

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The table below summarizes the core differences between **nelfinavir mesylate** and its free base as they relate to drug product formulation.

Property	Nelfinavir (Free Base)	Nelfinavir Mesylate (Salt)
<b>Chemical Nature</b>	Parent compound	Mono-methanesulfonate salt of the free base [1]
<b>Role in Formulation</b>	Active Moiety (therapeutically active form) [2] [3]	Active Pharmaceutical Ingredient (API; form used in manufacturing) [1]
<b>Dosage Form Strength</b>	Strengths of tablets (250 mg, 625 mg) and powder are expressed in terms of the free base equivalent [2] [3] [4]	The salt form is used to achieve the stated dose of the free base [1]

## Solubility, Bioavailability, and Enhancement Strategies

Nelfinavir is a BCS Class IV drug, meaning it has both low solubility and low permeability, which results in highly variable oral bioavailability (reported to be between 17–47%) [5]. The solubility of the mesylate salt

is pH-dependent, being freely soluble in methanol, ethanol, and other solvents, but only **slightly soluble in water at pH  $\leq 4$**  [1].

Research efforts have focused on overcoming these bioavailability challenges. One study developed spray-dried **nelfinavir mesylate** particles (SDNPs) using an isotropic mixture (Maisine 35-1, Tween 80, Transcutol HP) and Syloid 244 FP as a solid carrier. Upon reconstitution, this formulation produced globule sizes of **112  $\pm$  6 nm** and led to a **3.5–3.6 fold enhancement in oral bioavailability** in prior studies, primarily by improving solubility and presenting the drug in a dissolved form for absorption [5].

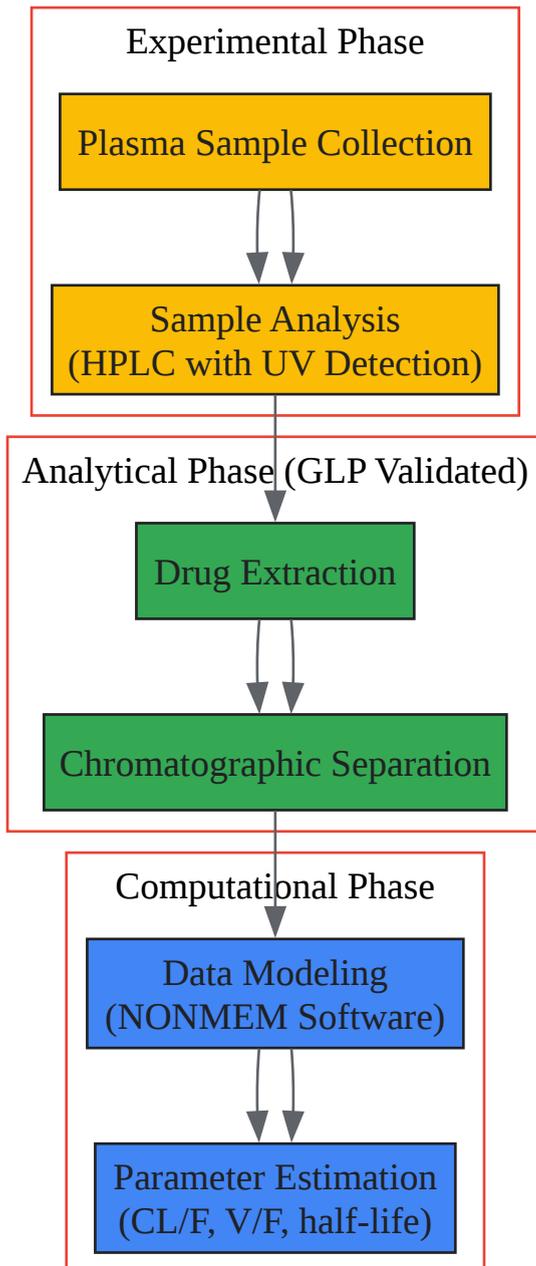
## Pharmacokinetic Parameters

The following table summarizes key population pharmacokinetic parameters for nelfinavir (free base) derived from clinical studies in HIV-infected patients. These parameters describe the behavior of the drug in the body after the mesylate salt is administered.

Parameter	Estimated Value (Mean)	Comments
Apparent Clearance (CL/F)	37.3 - 45.1 L/h [6] [7]	CL/F represents oral clearance, which depends on the drug's bioavailability (F).
Apparent Volume of Distribution (V/F)	309 L [7]	Suggests extensive distribution in body tissues.
Elimination Half-Life	3 - 5 hours [6] [7]	Typical half-life reported in pharmacokinetic studies.
Major Metabolite	M8 (AG1402) [6] [7]	Formed via CYP2C19; has antiviral potency similar to the parent drug [6].

## Experimental Methodology for Pharmacokinetic Analysis

The pharmacokinetic data is typically gathered through validated analytical methods and analyzed using population models.



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*Workflow for determining nelfinavir pharmacokinetic parameters [6] [7] [8]*

- **Sample Analysis:** Concentrations of nelfinavir and its metabolite M8 in plasma are typically measured using high-performance liquid chromatography (HPLC) with UV detection [6] [7] [8]. A

specific validated method uses a C18 reversed-phase column, a mobile phase of pH 3.4 sodium phosphate buffer and acetonitrile, and detection at 220 nm [8].

- **Data Modeling:** The concentration-time data are analyzed using nonlinear mixed-effect modeling software. A one-compartment model with first-order absorption and elimination is often used, sometimes with an additional compartment to model the formation of the M8 metabolite [6] [7].

## Key Comparisons for Professionals

For researchers and formulation scientists, the critical takeaways are:

- **Salt as a Strategy:** The mesylate salt is primarily used to create a viable solid dosage form, with the strength defined by the active free base.
- **Bioavailability is Central:** The major challenge is the drug's inherent low and variable solubility and bioavailability.
- **Formulation is Key:** Advanced techniques like spray drying to create solid solutions or nanoemulsions have shown significant promise in enhancing bioavailability by improving dissolution.

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